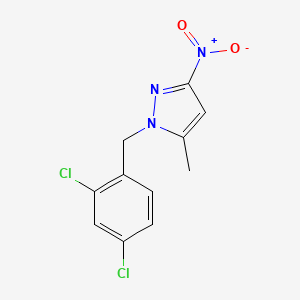

1-(2,4-dichlorobenzyl)-5-methyl-3-nitro-1H-pyrazole

Description

1-(2,4-Dichlorobenzyl)-5-methyl-3-nitro-1H-pyrazole (CAS: 956962-22-4; molecular formula: C₁₁H₉Cl₂N₃O₂) is a nitro-substituted pyrazole derivative featuring a 2,4-dichlorobenzyl group at the N1 position, a methyl group at C5, and a nitro group at C3 .

Properties

IUPAC Name |

1-[(2,4-dichlorophenyl)methyl]-5-methyl-3-nitropyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9Cl2N3O2/c1-7-4-11(16(17)18)14-15(7)6-8-2-3-9(12)5-10(8)13/h2-5H,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJSXGDZPWWDRQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CC2=C(C=C(C=C2)Cl)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9Cl2N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(2,4-dichlorobenzyl)-5-methyl-3-nitro-1H-pyrazole can be achieved through several synthetic routes. One common method involves the reaction of 2,4-dichlorobenzyl chloride with 5-methyl-3-nitro-1H-pyrazole in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Catalysts and specific reaction conditions are often employed to enhance the efficiency of the process.

Chemical Reactions Analysis

1-(2,4-dichlorobenzyl)-5-methyl-3-nitro-1H-pyrazole undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The 2,4-dichlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids or alcohols.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, amines, thiols, and acids or bases. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Characteristics

- Molecular Formula : C11H9Cl2N3O2

- Molecular Weight : 286.11 g/mol

- IUPAC Name : 1-[(2,4-dichlorophenyl)methyl]-5-methyl-3-nitropyrazole

- CAS Number : 956962-22-4

Chemistry

- Building Block for Organic Synthesis : The compound serves as a versatile intermediate in the synthesis of more complex organic molecules. Its unique substitution pattern allows for further functionalization and exploration of new chemical entities.

Biology

- Antimicrobial Activity : Research indicates that derivatives of pyrazole exhibit significant antimicrobial properties. For instance, studies have shown that this compound can effectively inhibit bacterial strains such as E. coli and Staphylococcus aureus, potentially disrupting bacterial cell membranes leading to cell lysis.

Medicine

- Anticancer Potential : Investigations into the anticancer efficacy of this compound have revealed its cytotoxic effects against various cancer cell lines. In vitro studies demonstrated a synergistic effect when combined with doxorubicin on breast cancer cells (MCF-7 and MDA-MB-231), enhancing cytotoxicity compared to doxorubicin alone .

- Anti-inflammatory Effects : Similar compounds have shown the ability to inhibit pro-inflammatory cytokines like TNF-α and nitric oxide (NO), suggesting potential applications in treating inflammatory conditions.

Study on Antimicrobial Activity

A study by Burguete et al. evaluated several synthesized pyrazole derivatives against common bacterial strains. The results indicated that certain derivatives exhibited potent antibacterial activity comparable to standard antibiotics.

Study on Anticancer Efficacy

Another significant study explored the anticancer effects of pyrazole derivatives in vitro. Findings revealed that specific compounds demonstrated high cytotoxicity against various cancer cell lines, emphasizing the importance of structural modifications in enhancing therapeutic efficacy .

Mechanism of Action

The mechanism of action of 1-(2,4-dichlorobenzyl)-5-methyl-3-nitro-1H-pyrazole involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, thereby modulating biological pathways.

Comparison with Similar Compounds

Key Observations:

The trifluoromethyl group in compound 52b further elevates lipophilicity but may reduce aqueous solubility .

Electronic and Steric Influences :

- Nitro group positioning (C3 vs. C4) alters electronic distribution. The 3-nitro substituent in the target compound may induce stronger electron-withdrawing effects adjacent to the pyrazole ring, affecting reactivity .

- Trifluoromethyl (in 52b) and chloro (in ) groups introduce steric bulk and electronic modulation, impacting binding interactions in biological systems .

Biological Activity: Compound 52b demonstrates selective GLUT1 inhibition, attributed to its trifluoromethyl and nitro groups . The 5-(2-nitroanilino)-4-carbonitrile analog () exhibits antimicrobial activity, likely due to hydrogen-bonding interactions involving the nitro and carbonitrile groups .

Crystallographic and Physicochemical Properties

- Crystal Packing: The target compound’s nitro group may engage in intermolecular dipole interactions, similar to the hydrogen-bonding network observed in 1-(2,4-dichlorophenyl)-5-(2-nitroanilino)-1H-pyrazole-4-carbonitrile .

- Solubility : Compared to the carbonitrile derivative (), the target compound’s lack of polar groups (e.g., -CN) may reduce solubility in polar solvents .

Biological Activity

1-(2,4-dichlorobenzyl)-5-methyl-3-nitro-1H-pyrazole is an organic compound characterized by its pyrazole ring substituted with a 2,4-dichlorobenzyl group, a methyl group, and a nitro group. Its molecular formula is C11H9Cl2N3O2, and it has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Antimicrobial Properties

Research indicates that compounds containing the pyrazole structure exhibit significant antimicrobial activities. For instance, studies have shown that derivatives of pyrazole can effectively inhibit bacterial strains such as E. coli and Staphylococcus aureus . The compound's mechanism may involve disruption of bacterial cell membranes, leading to cell lysis .

Anticancer Activity

The anticancer potential of this compound has been investigated through various studies. Pyrazole derivatives have been reported to exhibit cytotoxic effects against different cancer cell lines. For example, one study evaluated the compound's efficacy in combination with doxorubicin on breast cancer cell lines MCF-7 and MDA-MB-231, revealing a synergistic effect that enhanced cytotoxicity compared to doxorubicin alone .

Anti-inflammatory Effects

The anti-inflammatory properties of pyrazole derivatives are also noteworthy. Compounds similar to this compound have been shown to inhibit the production of pro-inflammatory cytokines like TNF-α and nitric oxide (NO), suggesting potential applications in treating inflammatory conditions .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The nitro group can be reduced to form reactive intermediates that may interfere with cellular functions. Additionally, the compound may inhibit enzymes or receptors involved in various biological pathways, modulating processes such as inflammation and cell proliferation .

Comparative Analysis with Similar Compounds

A comparison of this compound with other pyrazole derivatives highlights its unique properties:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 2,4-Dichlorobenzyl alcohol | Structure | Mild antiseptic |

| 2,4-Dichlorobenzyl chloride | Structure | Intermediate in organic synthesis |

| 2,4-Dichlorobenzyl piperazine | Structure | Studied for biological activities |

The distinct substitution pattern on the pyrazole ring of this compound contributes to its unique chemical and biological properties compared to these similar compounds.

Study on Antimicrobial Activity

In a study conducted by Burguete et al., several synthesized pyrazole derivatives were tested against common bacterial strains. The results indicated that certain derivatives exhibited potent antibacterial activity comparable to standard antibiotics .

Study on Anticancer Efficacy

Another significant study explored the anticancer effects of pyrazole derivatives in vitro. The findings revealed that specific compounds demonstrated high cytotoxicity against various cancer cell lines. The study emphasized the importance of structural modifications in enhancing the therapeutic efficacy of pyrazoles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.